molecular formula C18H17F3N4O2 B2957246 N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide CAS No. 2034461-28-2

N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide

Cat. No.: B2957246
CAS No.: 2034461-28-2
M. Wt: 378.355
InChI Key: DOBBFIRASKXBMN-UHFFFAOYSA-N
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Description

N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a useful research compound. Its molecular formula is C18H17F3N4O2 and its molecular weight is 378.355. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactions One area of application involves the thermally-controlled chemoselective reduction processes. A study by Goto, Saito, and Sato (1987) demonstrated the production of novel compounds through the reduction of 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, showcasing the chemical versatility of pyridine derivatives in synthesizing structurally complex molecules Goto, T., Saito, M., & Sato, R., 1987. This research underscores the potential of using pyridine derivatives in chemical synthesis, offering pathways to novel compounds.

Biological Applications and Enzyme Inhibition In the realm of biology and pharmacology, nicotinamide derivatives play crucial roles. Babault et al. (2018) discovered bisubstrate inhibitors of Nicotinamide N-Methyltransferase (NNMT), an enzyme implicated in various human diseases. Their work led to the first crystal structure of human NNMT in complex with a small-molecule inhibitor, opening avenues for the development of potent and selective NNMT inhibitors Babault, N. et al., 2018. This research highlights the importance of nicotinamide derivatives in studying enzyme functions and developing therapeutic agents.

Metabolic Pathways Further exploring the metabolic implications, Matsui et al. (2007) studied the metabolic fate of nicotinamide in higher plants, revealing its conversion into various compounds crucial for plant physiology Matsui, A. et al., 2007. Such studies are vital for understanding the biochemical pathways in plants and could inform agricultural practices and plant-based pharmacology.

Corrosion Inhibition On a different note, nicotinamide derivatives have been investigated for their corrosion inhibition properties. Chakravarthy et al. (2014) synthesized new nicotinamide derivatives and evaluated their effect on mild steel in hydrochloric acid, demonstrating their potential as corrosion inhibitors Chakravarthy, M. P., Mohana, K. N., & Pradeep Kumar, C. B., 2014. This application is significant for industrial chemistry, offering solutions to material degradation challenges.

Properties

IUPAC Name

N-[2-(1-ethyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N4O2/c1-2-24-8-5-12-6-9-25(17(27)15(12)24)10-7-22-16(26)13-3-4-14(23-11-13)18(19,20)21/h3-6,8-9,11H,2,7,10H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBBFIRASKXBMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=CN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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